molecular formula C20H38O2 B576981 (13R)-Labdane-8,15-diol CAS No. 10267-22-8

(13R)-Labdane-8,15-diol

Cat. No. B576981
CAS RN: 10267-22-8
M. Wt: 310.522
InChI Key: MCHQEVJMCLOQAZ-FPPGBKCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13R)-Labdane-8,15-diol is a natural product found in Aeonium lindleyi with data available.

Scientific Research Applications

Natural Occurrence and Isolation

  • Isolation from Plant Sources : (13R)-Labdane-8,15-diol has been identified and isolated from various plant sources. For instance, it was isolated from the flowerheads of Arnica angustifolia along with other labdane diterpenes, highlighting its natural occurrence in flora (Schmidt et al., 1995). Similarly, it was found in the pericarp of Platycladus orientalis, where its structure was elucidated along with other labdane-type diterpenes, showcasing the diversity of its presence in different plant species (Wang et al., 2008).

Biological Activities

  • Cytotoxic Effects : Studies have explored the cytotoxic effects of labdane diterpenes on human cancer cell lines. A research on Aster spathulifolius reported the isolation of labdane diterpenes, including variants of (13R)-Labdane-8,15-diol, and their nonspecific cytotoxicity against various human tumor cells, highlighting their potential in cancer research (Lee et al., 2005).
  • Antibacterial Activity : A study highlighted the hemisynthesis and bactericidal activity of various substituted benzoic acid esters of 13(S)-Labdan-8α,15-Diol against different bacterial strains, indicating its potential in combating bacterial infections (Chacón-Morales et al., 2019).
  • Anti-inflammatory Activity : Labdane diterpenes have also been evaluated for their anti-inflammatory activity. For example, compounds from Cistus creticus and Cistus monspeliensis were tested for their in vitro and in vivo anti-inflammatory effects, indicating their potential use in developing anti-inflammatory agents (Demetzos et al., 2001).

Chemical Studies and Modifications

  • Organocatalysis and Structural Studies : Research has been conducted on the α-amination of labdane-type diterpenes through organocatalysis, providing insights into the chemical properties and reactions of labdane diterpenes (Calderón-Rangel et al., 2022).
  • Docking Studies for Pharmacological Applications : Comparative docking studies of labdane-type diterpenes, including (13R)-Labdane-8,15-diol, with forskolin at the active site of adenylyl cyclase have been conducted to explore their potential pharmacological applications and binding affinities (Koukoulitsa et al., 2008).

properties

CAS RN

10267-22-8

Product Name

(13R)-Labdane-8,15-diol

Molecular Formula

C20H38O2

Molecular Weight

310.522

IUPAC Name

(1R,2R,4aS,8aS)-1-[(3R)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16+,17-,19+,20-/m1/s1

InChI Key

MCHQEVJMCLOQAZ-FPPGBKCQSA-N

SMILES

CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO

synonyms

(13R)-Labdane-8,15-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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